Atazanavir N2-Descarboxymethyl
Description
Targeted Synthesis for Reference Standard Preparation
The preparation of Atazanavir (B138) N2-Descarboxymethyl as a reference standard necessitates a targeted and well-controlled synthetic route to ensure high purity and structural confirmation. A plausible and efficient approach would be a convergent synthesis that mirrors the synthesis of Atazanavir but omits the final acylation step that introduces the N-(methoxycarbonyl)-L-tert-leucine moiety.
A key intermediate in many Atazanavir syntheses is a diamino compound which is then acylated. google.com The targeted synthesis of Atazanavir N2-Descarboxymethyl would likely involve the preparation of a similar precursor, followed by a selective reaction to yield the desired compound.
Proposed Synthetic Pathway:
A logical synthetic route would involve the following key steps:
Synthesis of the Biaryl-Hydrazine Unit: The synthesis typically starts with the preparation of the biaryl-hydrazine core, which is a key structural component of Atazanavir. This can be achieved through a Suzuki-Miyaura coupling reaction between a pyridine (B92270) derivative and a phenylboronic acid derivative. ingentaconnect.comnih.govsyrris.com
Coupling with a Chiral Epoxide: The biaryl-hydrazine intermediate is then reacted with a protected chiral epoxide, which introduces the stereocenters found in the final molecule. This reaction is typically an epoxide ring-opening reaction.
Deprotection and Final Coupling: Following the coupling reaction, deprotection steps are carried out to reveal the necessary functional groups for the final coupling. In the synthesis of Atazanavir, this would be followed by acylation with N-(methoxycarbonyl)-L-tert-leucine. acs.org For this compound, this final acylation step would be omitted. Instead, a different terminal group might be introduced, or the synthesis might be designed to yield the primary amine directly.
The table below outlines the key starting materials and intermediates in a proposed targeted synthesis.
| Compound | Structure | Role in Synthesis |
| 2-chloropyridine | Starting material for the biaryl unit | |
| (4-cyanophenyl)boronic acid | Coupling partner for the biaryl unit | |
| tert-butyl carbazate | Hydrazine (B178648) source | |
| (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane | Chiral building block |
Chemical Transformations and Reaction Mechanisms Involved in Synthesis
The synthesis of this compound involves several key chemical transformations, with reaction mechanisms that are well-established in organic chemistry.
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of the biaryl C-C bond in the hydrazine intermediate. The mechanism involves the oxidative addition of the palladium catalyst to the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to yield the biaryl product. ingentaconnect.com
Hydrazone Formation and Reduction: The biaryl aldehyde can be condensed with a hydrazine derivative to form a hydrazone, which is then reduced to the corresponding hydrazine. This reduction can be achieved using various reducing agents, such as sodium borohydride. ingentaconnect.com
Epoxide Ring-Opening: The nucleophilic attack of the hydrazine on the epoxide ring is a crucial step for constructing the main carbon skeleton of the molecule. This SN2 reaction is typically regioselective and stereospecific, which is essential for establishing the correct stereochemistry of the final product.
Protecting Group Chemistry: The synthesis makes extensive use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, to mask reactive functional groups and ensure selectivity during the synthetic sequence. The removal of these protecting groups is typically achieved under acidic conditions.
Development of Cost-Effective and Scalable Synthetic Methods
Strategies for Cost-Effective and Scalable Synthesis:
| Strategy | Description | Relevance to this compound |
| Convergent Synthesis | Combining key fragments late in the synthetic route to maximize overall yield. | A convergent approach, as outlined in section 6.1, is highly applicable. |
| Continuous Flow Chemistry | Performing reactions in a continuous flow reactor can improve safety, efficiency, and scalability. nih.govsyrris.com | The synthesis of the biaryl-hydrazine intermediate has been successfully demonstrated using continuous flow methods. nih.govsyrris.com |
| Catalytic Hydrogenation | Using catalytic hydrogenation for reductions is often more cost-effective and environmentally friendly than using stoichiometric metal hydride reagents. | This can be applied to the reduction of the hydrazone intermediate. |
| Optimization of Reaction Conditions | Fine-tuning parameters such as solvent, temperature, and catalyst loading to maximize yield and minimize side reactions. | This is a standard practice in process development for any pharmaceutical compound. |
| Crystallization-Induced Resolution | Using crystallization to separate desired stereoisomers can be more efficient than chromatographic methods on a large scale. | This could be employed to purify key chiral intermediates. |
Structure
2D Structure
Properties
IUPAC Name |
methyl N-[(2S)-1-[[(2S,3S)-4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]-[(4-pyridin-2-ylphenyl)methyl]amino]-3-hydroxy-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H50N6O5/c1-35(2,3)30(37)32(44)41-42(22-25-16-18-26(19-17-25)27-15-11-12-20-38-27)23-29(43)28(21-24-13-9-8-10-14-24)39-33(45)31(36(4,5)6)40-34(46)47-7/h8-20,28-31,43H,21-23,37H2,1-7H3,(H,39,45)(H,40,46)(H,41,44)/t28-,29-,30+,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDOEPWAZDTPRH-SYQUUIDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)CC(C(CC3=CC=CC=C3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C(=O)NN(CC1=CC=C(C=C1)C2=CC=CC=N2)C[C@@H]([C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1028634-76-5 | |
| Record name | 3-Methyl-L-valine 2-((2S,3S)-2-hydroxy-3-(((2S)-2-((methoxycarbonyl)amino)-3,3-dimethyl-1-oxobutyl)amino)-4-phenylbutyl)-2-((4-(2-pyridinyl)phenyl)methyl)hydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1028634765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-METHYL-L-VALINE 2-((2S,3S)-2-HYDROXY-3-(((2S)-2-((METHOXYCARBONYL)AMINO)-3,3-DIMETHYL-1-OXOBUTYL)AMINO)-4-PHENYLBUTYL)-2-((4-(2-PYRIDINYL)PHENYL)METHYL)HYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UXV8UVW0O3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Formation Pathways and Occurrence
Metabolic Formation of Atazanavir (B138) N2-Descarboxymethyl
The biotransformation of Atazanavir is a complex process involving multiple enzymatic pathways, leading to a variety of metabolites. drugbank.comnih.gov Hydrolysis is a key pathway in the formation of Atazanavir N2-Descarboxymethyl.
Atazanavir undergoes extensive metabolism in humans. drugbank.comfda.gov While the major biotransformation pathways are monooxygenation and dioxygenation, several minor pathways contribute to the formation of various metabolites. nih.govclinpgx.org Research has identified metabolites that are products of carbamate (B1207046) hydrolysis on both the prime and non-prime sides of the Atazanavir molecule. nih.gov this compound is one such product resulting from these metabolic transformations.
Hydrolysis represents a significant, albeit minor, metabolic pathway for Atazanavir. nih.govclinpgx.org Studies have confirmed the presence of metabolites formed through the hydrolysis of the carbamate moieties of the parent drug. nih.govnih.gov This hydrolytic cleavage is responsible for the generation of this compound. Specifically, metabolites designated as M3 and M4 have been identified as products of carbamate hydrolysis. nih.gov
Table 1: Key Cytochrome P450 Enzymes in Atazanavir Metabolism
| Enzyme | Role in Atazanavir Metabolism | Research Finding |
|---|---|---|
| CYP3A4 | Primary enzyme responsible for the metabolism of Atazanavir. fda.govnih.gov | In vitro studies confirm its dominant role in the formation of oxidative metabolites. fda.govnih.gov |
| CYP3A5 | Contributes to the metabolism of Atazanavir, showing different metabolite formation rates compared to CYP3A4. nih.gov | Forms mono-oxidation products (M1 and M2) at a significantly faster rate than CYP3A4. nih.gov |
In addition to hydrolysis and oxidation, other minor metabolic pathways for Atazanavir have been identified. drugbank.comclinpgx.org N-dealkylation is one such pathway that contributes to the diversity of Atazanavir metabolites. nih.govnih.gov Studies have successfully detected N-dealkylation metabolites, further illustrating the complexity of Atazanavir's biotransformation in the human body. nih.govnih.gov
Non-Metabolic Degradation Pathways Leading to this compound
Beyond enzymatic metabolism, this compound can also be formed through chemical degradation of Atazanavir under certain environmental conditions.
Forced degradation studies are crucial for understanding the chemical stability of a drug and identifying its potential degradation products. Atazanavir has been shown to be susceptible to degradation under various stress conditions, including acidic, alkaline, and oxidative environments. globalresearchonline.netnih.gov
Under alkaline conditions, Atazanavir undergoes significant degradation. humanjournals.com Studies involving treatment with sodium hydroxide (B78521) (e.g., 0.1 N NaOH or 2N NaOH) have demonstrated the formation of degradation products through hydrolysis. globalresearchonline.nethumanjournals.comoup.com This process, similar to the metabolic hydrolysis pathway, can lead to the cleavage of the carbamate group, resulting in the formation of this compound. The drug is found to be more stable under acidic conditions compared to alkaline conditions, where a substantial percentage of the drug can be decomposed. humanjournals.com
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Atazanavir |
| This compound |
Oxidative Degradation (e.g., Peroxide Oxidation)
Forced degradation studies are essential in identifying potential degradation products and pathways for a drug substance. In the case of atazanavir, these studies have demonstrated its susceptibility to oxidative stress. When subjected to oxidizing agents such as hydrogen peroxide (H₂O₂), atazanavir undergoes degradation, leading to the formation of several byproducts. oup.comderpharmachemica.com
While the precise mechanism for the formation of this compound via oxidative degradation is not extensively detailed in publicly available literature, the general understanding of oxidative reactions involving complex organic molecules suggests that the carbamate moiety in atazanavir could be a potential site for oxidative attack. The N-descarboxymethylation would involve the cleavage of the bond between the nitrogen atom and the methoxycarbonyl group. This process could be initiated by reactive oxygen species generated from the peroxide, leading to the removal of the methoxycarbonyl group and the formation of the corresponding amine, this compound.
Research has shown that treating atazanavir with 3% hydrogen peroxide leads to a notable decomposition of the drug, with the emergence of multiple degradation products. oup.com Further characterization of these degradants is necessary to definitively identify this compound as a direct product of peroxide-induced oxidation.
Influence of Environmental Factors on Degradation
The stability of atazanavir is influenced by various environmental factors, including pH, temperature, and light. Forced degradation studies, conducted according to International Council for Harmonisation (ICH) guidelines, expose the drug to a range of stress conditions to simulate the potential impact of these factors over time. nih.govrsc.org
Studies have indicated that atazanavir is sensitive to both acidic and alkaline conditions, as well as to thermal and photolytic stress. oup.comnih.gov For instance, exposure to acidic conditions has been shown to cause more significant degradation compared to other stress factors in some studies. nih.gov The permeability of atazanavir has also been shown to be sensitive to changes in intestinal lumen pH, which could have implications for its degradation profile in vivo. nih.gov
Occurrence and Profiling as an Impurity in Atazanavir Drug Products
The presence of impurities in a drug product is a critical quality attribute that is closely monitored to ensure safety and efficacy. This compound has been identified as a process-related impurity or a degradation product of atazanavir. pediatriconcall.com Its presence in the final drug product can be a result of the synthetic route or degradation of atazanavir during manufacturing and storage.
Characterization of Impurity Profiles
The characterization of impurity profiles for atazanavir involves the use of advanced analytical techniques, primarily high-performance liquid chromatography (HPLC) and mass spectrometry (MS). derpharmachemica.comijpsr.com These methods are capable of separating, identifying, and quantifying the various impurities present in the drug substance and finished product.
This compound, as a known impurity, is available as a reference standard, which is crucial for its accurate identification and quantification in impurity profiling studies. pediatriconcall.com The molecular formula of this impurity is C₃₆H₅₀N₆O₅, with a corresponding molecular weight of 646.83 g/mol . pediatriconcall.com The development of a robust, stability-indicating analytical method is paramount to effectively separate this compound from the parent drug and other potential impurities. nih.gov Gradient RP-HPLC methods have been developed for the impurity profiling of atazanavir, allowing for the separation of various known and unknown impurities. derpharmachemica.com
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | C₃₆H₅₀N₆O₅ | 646.83 | 1028634-76-5 |
Relationship to Atazanavir Stability Studies
Stability studies are a cornerstone of pharmaceutical development, providing critical information about how the quality of a drug substance or drug product varies with time under the influence of environmental factors. The data from these studies are used to establish a re-test period for the drug substance or a shelf life for the drug product.
The identification of this compound as a potential degradation product necessitates its monitoring during long-term and accelerated stability studies of atazanavir. jneonatalsurg.com The development of stability-indicating analytical methods is crucial for this purpose, as these methods must be able to resolve the parent drug from its degradation products. nih.govijrpr.com
By tracking the levels of this compound over time under various storage conditions (e.g., temperature, humidity), a clear relationship between the storage conditions and the formation of this impurity can be established. This information is vital for setting appropriate storage and handling instructions for atazanavir-containing products to ensure their quality, safety, and efficacy throughout their shelf life. While forced degradation studies suggest the potential for its formation, the specific kinetics and conditions of its emergence during formal stability programs are proprietary data held by manufacturers.
Analytical Methodologies for Detection, Identification, and Quantification
Chromatographic Techniques
Chromatography is the cornerstone for separating Atazanavir (B138) N2-Descarboxymethyl from the parent drug and other related impurities or metabolites. The choice of technique depends on the analytical goal, whether it is for routine impurity profiling or sensitive metabolite screening.
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used and robust method for the determination of Atazanavir and its related substances in bulk drug and pharmaceutical dosage forms. nih.govpharmascholars.com These methods are essential for quality control, allowing for the separation and quantification of process-related impurities and degradation products, including potential compounds like Atazanavir N2-Descarboxymethyl.
The development of a stability-indicating RP-HPLC method is crucial to ensure that all degradation products are adequately resolved from the main Atazanavir peak. nih.gov Various studies have reported different chromatographic conditions, demonstrating the flexibility of HPLC in this application. Key parameters such as the stationary phase (column), mobile phase composition, flow rate, and detection wavelength are optimized to achieve the desired separation. For instance, C18 columns are commonly employed as the stationary phase. nih.govafricanjournalofbiomedicalresearch.comiosrjournals.org The mobile phase typically consists of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or sodium acetate) and an organic solvent like acetonitrile (B52724) or methanol. nih.govpharmascholars.comafricanjournalofbiomedicalresearch.com The pH of the aqueous phase is often adjusted to optimize the retention and peak shape of the analytes. nih.gov Detection is commonly performed using a UV detector at wavelengths where Atazanavir exhibits strong absorbance, such as 236 nm, 249 nm, or 255 nm. nih.govpharmascholars.comafricanjournalofbiomedicalresearch.com
| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reference |
|---|---|---|---|---|
| Phenomenix C18 (250 mm × 4.6 mm, 5 µm) | Methanol:Water (900:100 v/v), pH 3.55 with acetic acid | 0.5 | 249 | nih.gov |
| Waters Symmetry C18 (250 mm x 4.6 mm, 3.5 µm) | 0.1% v/v OPA in water:Acetonitrile (60:40 v/v) | 1.0 | 236 | africanjournalofbiomedicalresearch.com |
| Egilent TC C18 (2) (250 x 4.6 mm, 5 µ) | Water:Acetonitrile (20:80 v/v), pH 3 | 1.0 | 255 | pharmascholars.com |
| Sunfire C18 (250 mm x 4.6 mm, 5µm) | Buffer (pH 2.5):Acetonitrile (50:50 v/v) | 2.0 | 210 | informativejournals.com |
Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for identifying metabolites of Atazanavir in biological matrices. nih.govnih.gov Due to the complex structure of Atazanavir, its metabolism can lead to a variety of products. nih.gov LC-MS experiments are designed to detect and provide preliminary structural information on these metabolites, which may include compounds formed through pathways such as hydrolysis, which could potentially generate this compound. nih.gov
In such studies, samples from in vitro incubations (e.g., with human hepatocytes) or in vivo samples (e.g., human plasma) are analyzed. nih.govnih.gov The LC component separates the various metabolites from the parent drug and endogenous matrix components before they enter the mass spectrometer. The mass spectrometer then detects the ions and measures their mass-to-charge ratio (m/z), allowing for the identification of compounds that have been modified from the original Atazanavir structure. Studies have successfully used LC-MS to discover numerous previously unreported metabolites of Atazanavir. nih.gov For instance, LC-UV-MSn experiments have identified five major and seven minor metabolites in human hepatocytes. nih.gov The primary metabolic pathways identified include oxidation, hydrolysis, and N-dealkylation. nih.gov
For highly sensitive and selective quantification of Atazanavir and its related substances at trace levels, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique is particularly valuable for quantifying potential genotoxic impurities, which must be controlled at very low levels (parts per million, ppm), and for measuring drug concentrations in complex biological samples like human hair or peripheral blood mononuclear cells (PBMC). nih.govnih.gov
The analysis is typically performed using a triple quadrupole mass spectrometer operating in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. researchgate.netnih.gov In this mode, the first quadrupole selects a specific parent ion (the precursor ion) for the target analyte, which is then fragmented in the collision cell. The third quadrupole then selects a specific fragment ion (the product ion) to be detected. nih.gov This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other compounds in the matrix and providing excellent sensitivity. nih.govnih.gov Methods have been developed to quantify impurities in Atazanavir Sulfate with linearity in the range of 0.3 ppm to 4.5 ppm. researchgate.net The use of positive-ion electrospray ionization (ESI+) is common for the analysis of Atazanavir and its related compounds. nih.govmdpi.com
| Analyte | Matrix | Instrumentation | Ionization Mode | Key Feature | Reference |
|---|---|---|---|---|---|
| Four Potential Genotoxic Impurities | Atazanavir Sulfate Drug Substance | LC-MS/MS (Mass Quattro micro API) | Positive ESI | Quantification in MRM mode, LLOQ at ppm level | researchgate.net |
| Atazanavir | Human Peripheral Blood Mononuclear Cells (PBMC) | Triple Quadrupole MS | Positive-ion Electrospray | SRM mode, LLOQ of 5 fmol/106 cells | nih.gov |
| Atazanavir | Human Hair | LC/MS/MS | Not specified | Linear range of 0.0500 to 20.0 ng/mg hair | nih.gov |
Spectroscopic Techniques for Structural Elucidation
While chromatography separates compounds, spectroscopic techniques, particularly mass spectrometry, are essential for elucidating their chemical structures.
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural characterization of Atazanavir and its metabolites. nih.gov By analyzing the fragmentation patterns of a selected precursor ion, significant structural information can be deduced. nih.gov When a molecule like Atazanavir is subjected to collision-induced dissociation (CID) in the mass spectrometer, it breaks apart in a predictable manner, producing a unique spectrum of fragment ions.
The fragmentation scheme of Atazanavir in positive-ion mode has been studied, and key product ions have been identified. nih.gov Understanding this fragmentation is fundamental to identifying metabolites like this compound. A modification to the parent structure, such as the loss of a carboxymethyl group from the N2 position, would result in a precursor ion with a different mass and would also likely alter the fragmentation pathway or the masses of certain fragment ions, allowing for its identification.
The combination of LC separation with multi-stage tandem mass spectrometry (LC-MSn) is a cornerstone of modern metabolite identification strategies. nih.gov This approach allows researchers to propose structures for previously unknown metabolites. nih.gov The process involves comparing the MS/MS spectra of the metabolites with that of the parent drug, Atazanavir. nih.gov Shared fragment ions can indicate which parts of the molecule have remained intact, while shifts in fragment masses can point to the site of metabolic modification.
For complex molecules like Atazanavir, innovative strategies such as deuterium (B1214612) labeling are employed to confirm metabolic sites. nih.gov In this approach, specific parts of the Atazanavir molecule are replaced with deuterium. When metabolites of these labeled analogs are analyzed, the location of the deuterium label can be tracked through the mass shifts in the fragment ions, providing confident elucidation of the metabolite's structure and the metabolic pathway by which it was formed. nih.gov This methodology has been successfully used to identify numerous Atazanavir metabolites resulting from oxidation, hydrolysis, and N-dealkylation. nih.gov
Method Validation Parameters for Analytical Purity Assessment
Validation of an analytical method ensures that it is suitable for its intended purpose. For impurity analysis, this involves demonstrating that the method can reliably and accurately measure the levels of related substances like this compound. Validation is performed according to guidelines from the International Council for Harmonisation (ICH). ijpbs.comoup.com
Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components. nih.gov For this compound, the method must demonstrate a clear separation between the peak for this impurity, the Atazanavir API peak, and peaks from other related substances or matrix components. derpharmachemica.comslideshare.net This is often confirmed using forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light to generate potential degradation products. nih.govglobalresearchonline.net The method is considered specific if the impurity peak is well-resolved from all other peaks, which is confirmed by techniques like peak purity analysis using a photodiode array (PDA) detector. researchgate.netresearchgate.net
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. For impurity quantification, this range typically spans from the limit of quantification (LOQ) to 150% of the impurity specification limit. oup.comderpharmachemica.com A linear relationship is established by preparing a series of solutions of the impurity standard at different concentrations and plotting the analytical response (e.g., peak area) against concentration. The correlation coefficient (r²) is a key indicator of linearity, with values typically expected to be ≥ 0.99. derpharmachemica.compharmascholars.com
Interactive Table: Examples of Linearity Ranges for Atazanavir and its Related Impurities
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Reference |
|---|---|---|---|
| Atazanavir Related Impurities | 2.5 - 7.5 | Not Specified | ijpbs.com |
| Atazanavir Impurity A | 0.5 - 7.5 | > 0.99 | derpharmachemica.com |
| Atazanavir | 30 - 600 | Not Specified | pharmascholars.com |
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed through recovery studies by spiking a known amount of the impurity standard into the sample matrix at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). nih.govderpharmachemica.com The percentage recovery is then calculated.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility. ijpbs.comiosrjournals.org The precision is expressed as the relative standard deviation (%RSD) of the results. africanjournalofbiomedicalresearch.com
Interactive Table: Acceptance Criteria for Accuracy and Precision in Impurity Analysis
| Parameter | Levels Studied | Acceptance Criteria | Reference |
|---|---|---|---|
| Accuracy | LOQ, 80%, 100%, 120% | Mean recovery of 90.0% - 110.0% | derpharmachemica.com |
| 50%, 100%, 150% | Mean % recovery of 95.0% - 105.0% | wjpmr.com | |
| Precision (%RSD) | Repeatability (n=6) | %RSD ≤ 2.0% | wjpmr.com |
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. nih.gov These limits are crucial for ensuring that even trace amounts of impurities like this compound can be reliably controlled. They are typically determined based on the signal-to-noise ratio (commonly 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve. oup.comglobalresearchonline.net
Interactive Table: Reported LOD and LOQ Values from Atazanavir Analytical Methods
| Analyte | LOD (µg/mL) | LOQ (µg/mL) | Reference |
|---|---|---|---|
| Atazanavir Impurity | 0.206 | Not Specified | ijpbs.com |
| Atazanavir Sulfate | 0.09 | 0.23 | nih.gov |
Role as a Reference Standard in Quality Control and Method Development
A well-characterized reference standard of this compound is indispensable for the accurate quality control of Atazanavir. pharmacy.bizknorspharma.com These standards are highly purified compounds used as benchmarks for identification and quantification. pharmaffiliates.compharmiweb.com
In method development , the reference standard is used to identify the chromatographic peak corresponding to this compound, helping to optimize the separation conditions (e.g., mobile phase, column, flow rate) to ensure it is resolved from the API and other impurities. slideshare.net
In method validation , the standard is essential for establishing key parameters. It is used to:
Confirm specificity: By spiking it into the sample, analysts can verify that the method can selectively detect the impurity. pharmiweb.com
Determine accuracy and linearity: The standard is used to prepare calibration curves and recovery samples. pharmiweb.comlabinsights.nl
Establish LOD and LOQ: Precise concentrations of the standard are used to determine the sensitivity of the method. oup.com
During routine quality control , the reference standard is used to identify and quantify any this compound present in batches of the drug substance or final product, ensuring that its level remains within the safe, specified limits set by regulatory authorities. knorspharma.compharmaffiliates.com This guarantees the consistency, safety, and efficacy of the final pharmaceutical product. pharmacy.biz
In Vitro Biological Activity Studies
Investigation of Enzyme Inhibition Profiles (e.g., CYP3A, UGT1A1)
No research data is available regarding the inhibitory effects of Atazanavir (B138) N2-Descarboxymethyl on cytochrome P450 enzymes, such as CYP3A, or UDP-glucuronosyltransferase enzymes, such as UGT1A1.
Potential for Other In Vitro Pharmacological or Toxicological Interactions (excluding human safety/adverse effects)
There are no published in vitro studies investigating other potential pharmacological or toxicological interactions of Atazanavir N2-Descarboxymethyl.
Future Research Directions and Unanswered Questions
Comprehensive Structural Elucidation of Uncharacterized Metabolites
While Atazanavir (B138) N2-Descarboxymethyl is a known impurity, the broader metabolic profile of Atazanavir is not fully delineated. The major biotransformation pathways for Atazanavir in humans involve monooxygenation and dioxygenation, with minor routes including glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation. pharmascholars.com Studies have identified several circulating metabolites of Atazanavir, but complete structural characterization for all of them remains elusive. pharmgkb.org
Advanced Analytical Strategies for Enhanced Detection and Quantification
Current analytical methods, primarily reversed-phase high-performance liquid chromatography (RP-HPLC), are capable of separating Atazanavir from its known impurities, including Atazanavir N2-Descarboxymethyl. derpharmachemica.comslideshare.net These methods are vital for quality control in pharmaceutical formulations. derpharmachemica.comslideshare.net However, there is a continuous need for the development of more sensitive and specific analytical strategies.
Future efforts should be directed towards the development and validation of ultra-high-performance liquid chromatography (UHPLC) methods coupled with tandem mass spectrometry (MS/MS). Such methods would offer lower limits of detection and quantification, which is particularly important for monitoring trace levels of impurities and metabolites in biological matrices and pharmaceutical products. The development of certified reference materials for this compound would also significantly improve the accuracy and reproducibility of analytical testing. synzeal.com
Further Mechanistic Studies of Biotransformation and Degradation Pathways
The precise mechanisms leading to the formation of this compound are not yet fully understood. It is hypothesized to be a product of either metabolic processes or degradation of the parent drug, Atazanavir. Forced degradation studies of Atazanavir under various stress conditions (acidic, basic, oxidative, and photolytic) have been conducted to understand its stability profile. humanjournals.comrjptonline.orgglobalresearchonline.netijpsr.com These studies have shown that Atazanavir is susceptible to degradation, particularly under alkaline and oxidative conditions. researchgate.net
Further research is necessary to elucidate the specific chemical reactions and enzymatic processes involved in the formation of this compound. In vitro studies using human liver microsomes and specific cytochrome P450 enzymes could clarify its metabolic origins. pharmascholars.com Detailed kinetic and mechanistic studies of Atazanavir degradation under various conditions will help in identifying the key factors that promote the formation of this impurity, leading to improved manufacturing and storage protocols.
Development of Novel Synthetic Routes for Research Applications
The availability of pure this compound is essential for its use as a reference standard in analytical methods and for conducting toxicological and pharmacological studies. While it is commercially available as a research chemical, the development of novel and efficient synthetic routes would be beneficial. pharmaffiliates.com
Future synthetic chemistry research could explore more streamlined and cost-effective methods for the preparation of this compound. This could involve the development of new protective group strategies or more efficient coupling reactions. An optimized synthesis would ensure a reliable supply of this important research compound, facilitating further investigations into its biological properties and its impact on the safety and efficacy of Atazanavir.
Data Tables
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 1028634-76-5 |
| Molecular Formula | C36H50N6O5 |
| Molecular Weight | 646.83 g/mol |
Table 2: Summary of Atazanavir and Related Compounds
| Compound Name | Role/Significance |
| Atazanavir | Parent antiretroviral drug |
| This compound | Key impurity and potential metabolite of Atazanavir |
Q & A
Q. What are the primary metabolic pathways of atazanavir, and how do hepatic impairments influence its pharmacokinetics?
Atazanavir undergoes hepatic metabolism primarily via cytochrome P450 (CYP3A) and uridine diphosphate-glucuronosyltransferase (UGT1A1). In patients with moderate-to-severe hepatic impairment, studies show a 42% increase in the mean area under the plasma concentration curve (AUC) and prolonged half-life (12.1 vs. 6.4 hours in healthy individuals) when administered without ritonavir. This necessitates dose adjustments and monitoring for hyperbilirubinemia, a UGT1A1 inhibition side effect .
Q. What validated analytical methods are available for quantifying atazanavir sulfate in pharmaceutical formulations?
A UPLC-MS method optimized via the "analytical quality by design" approach provides robust quantification. Critical parameters include 10% organic modifier, 0.4 mL/min flow rate, and 6 µL injection volume, achieving retention at 5.19 min. The method is linear (10–90 µg/mL), precise (RSD 0.2–0.7%), and sensitive (LOD 2.68 µg/mL). Stress testing confirms degradation under acidic/basic conditions, essential for stability studies .
Q. How does atazanavir compare to other protease inhibitors in terms of cardiovascular risk profiles?
Cohort studies indicate atazanavir users have a lower risk of stroke and myocardial infarction compared to non-atazanavir protease inhibitors. For example, a U.S. veterans study showed significant reductions in cardiovascular events, particularly when compared to other protease inhibitors. However, sensitivity analyses revealed variability when compared to NNRTIs, suggesting mechanistic differences in lipid metabolism or inflammation modulation .
Advanced Research Questions
Q. How can researchers design clinical trials to assess neurocognitive outcomes in patients on atazanavir-based regimens?
A per-protocol analysis comparing atazanavir/ritonavir + lamivudine versus atazanavir/ritonavir + two NRTIs used the Global Deficit Score (GDS) to evaluate neurocognitive function. No significant differences were observed at weeks 48 and 96 (GDS changes: −0.3 vs. −0.2, P > 0.39). Future trials should include longitudinal neuropsychological assessments and control for confounders like concomitant tenofovir use .
Q. What experimental strategies resolve contradictions in atazanavir’s clinical efficacy across demographic subgroups?
Subgroup analyses of phase 3 trials (e.g., atazanavir + cobicistat vs. ritonavir) employ stratified randomization and multivariate regression to adjust for variables like viral load, race, and hepatic function. For instance, non-inferiority was maintained across advanced HIV, high viral load, and diverse racial groups, supporting broad applicability. Sensitivity analyses should address residual confounding, such as insurance disparities in protease inhibitor access .
Q. What synthetic methodologies are applicable for deriving atazanavir analogs, such as 1,3,4-thiadiazole derivatives?
A two-step synthesis involves reacting N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides with N-phenylhydrazinecarboxamides in acetonitrile under reflux (1–3 min), followed by cyclization in DMF with iodine and triethylamine. This yields N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides, confirmed via ¹H/¹³C NMR. Such methods enable structural diversification for antiviral activity optimization .
Q. How do pharmacokinetic interactions between atazanavir and CYP3A inhibitors (e.g., cobicistat vs. ritonavir) impact dosing strategies?
Pharmacokinetic substudies demonstrate comparable AUC and trough concentrations (Cmin) for atazanavir 300 mg with cobicistat 150 mg vs. ritonavir 100 mg. However, hepatic impairment or acid-suppressing therapies (e.g., PPIs) necessitate protocol adjustments. For example, atazanavir 400 mg without ritonavir is recommended for ritonavir-intolerant patients, with food enhancing bioavailability .
Methodological Considerations
- Data Contradiction Analysis : Use failure-rate models to evaluate antiretroviral therapy intensity (e.g., monotherapy vs. combination with protease inhibitors) on morbidity/mortality .
- Pharmacometric Modeling : Incorporate absolute bioavailability estimates (100% relative bioavailability assumed) and Tmax (~2.5 hours) to simulate exposure-response relationships .
- Ethical Design : Ensure pregnancy trials monitor atazanavir’s transplacental transfer and postpartum pharmacokinetic shifts, given limited human data on birth defects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
